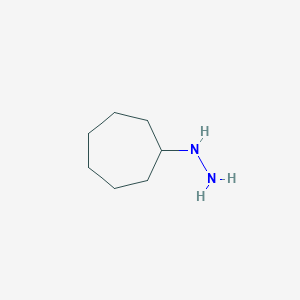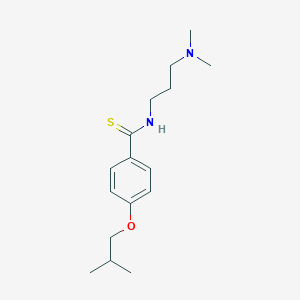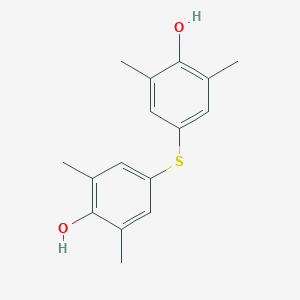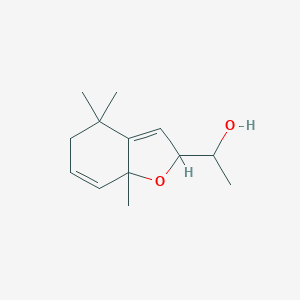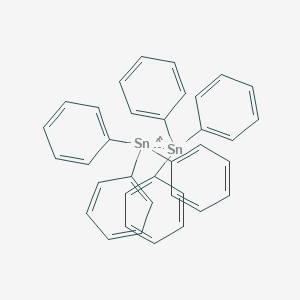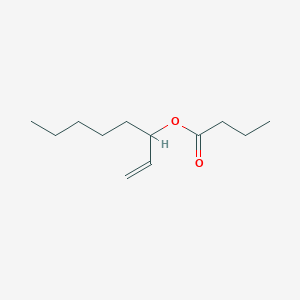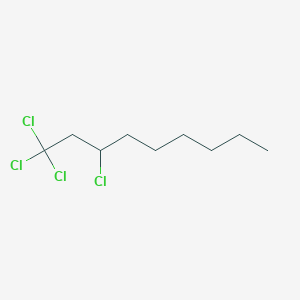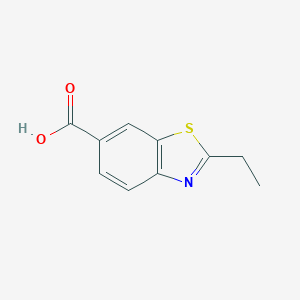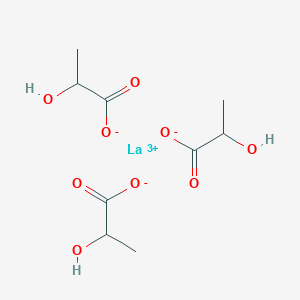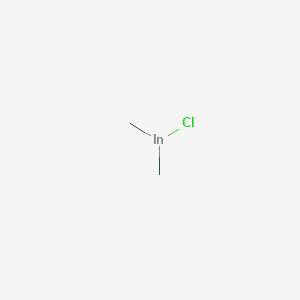
Indium, chlorodimethyl-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indium compounds often involves reactions such as Friedel Craft reactions . The synthesis can be achieved through post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and crosslinking by external cross linkers . Solvents like tetrahydrofuran, dichloromethane, toluene, benzene, dimethyl sulfoxide (DMSO), and water are commonly used in these syntheses .
Molecular Structure Analysis
The molecular structure analysis of indium compounds can be performed using techniques such as matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MSI) . This technique can sensitively and simultaneously detect, quantify, and map hundreds of biomolecules .
Chemical Reactions Analysis
Indium exhibits oxidation and reduction behavior . A thermodynamic model of the oxidation and reduction behavior of indium has been developed by constructing an Ellingham diagram, and by using H2(g) reactions . The partial pressure (p) of H2O was shown to be the critical parameter in creating a reducing environment in the applicable solder reflow temperature range .
Physical And Chemical Properties Analysis
Indium is a silvery-white low-melting-point metal . It is very soft with high plasticity, malleability, and ductility . It has good corrosion resistance to water and alkalis . It generally occurs within iron, lead, zinc, and copper ores .
Applications De Recherche Scientifique
Indium's Toxicity and Sensing Applications : Indium is recognized for its toxicity and its interference with iron homeostasis. A study by Finelli et al. (2019) discusses the development of a probe for sensing Indium (In3+) and iron (Fe2+/3+) ions in biological environments, highlighting its potential use in diagnostics and basic research (Finelli et al., 2019).
Environmental Impact and Analytical Methods : White and Hemond (2012) reviewed the natural and industrial cycling of indium, its chemical behavior, toxicity, and analytical methods. The study emphasizes the need for more research on indium's environmental behavior due to its growing industrial applications (White & Hemond, 2012).
Use in Organic Synthesis : Podlech and Maier (2003) highlighted indium's applications in organic synthesis, including Barbier-type reactions and Reformatsky reactions. The review places special emphasis on recent indium-catalyzed reactions and palladium/indium-mediated reactions (Podlech & Maier, 2003).
Applications in Industry : Bertagnolli, Harbaugh, and Hammargren (1994) discuss indium's use in semiconductors, liquid crystal displays, solar cells, and aircraft windshields. They also touch upon the recovery of indium from low-grade ores, highlighting its increasing demand in various industries (Bertagnolli et al., 1994).
Ratiometric Fluorescent Detection of Indium(III) : Mehta et al. (2018) synthesized a fluorescent probe based on phosphoserine for the ratiometric detection of Indium(III) in aqueous solutions. This study is significant for monitoring indium levels in environmental and biological samples (Mehta et al., 2018).
Indium Halides in Organic Synthesis : Ranu (2000) reviewed the use of indium metal and indium(III) halides in organic synthesis, discussing their role in various reactions and as catalysts in synthesizing different organic compounds (Ranu, 2000).
Safety And Hazards
Exposure to indium can occur through inhalation, ingestion, skin, and/or eye contact . Symptoms of exposure can include irritation of the eyes, skin, respiratory system; possible liver, kidney, heart, blood effects; and pulmonary edema . The target organs are the eyes, skin, respiratory system, liver, kidneys, heart, and blood .
Orientations Futures
The increasing need for indium in photovoltaic technologies is set to exceed available supply . Current estimates suggest only 25% of global solar cell demand for indium can be met, posing a significant challenge for the energy transition . Boosting the rate of indium recycling could greatly alleviate supply pressures .
Propriétés
IUPAC Name |
chloro(dimethyl)indigane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.ClH.In/h2*1H3;1H;/q;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJZPLNOZUNMJO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[In](C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClIn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448754 | |
| Record name | Indium, chlorodimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indium, chlorodimethyl- | |
CAS RN |
14629-99-3 | |
| Record name | Indium, chlorodimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(dimethyl)indium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





